

# Mechanism of Action & Biochemical Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

Get Quote

**OSI-930** is a multi-targeted tyrosine kinase inhibitor designed to act as a potent co-inhibitor of **c-Kit** and **VEGFR-2** [1]. The diagram below illustrates its dual mechanism of action.



[Click to download full resolution via product page](#)

The table below summarizes the inhibitory concentration (IC<sub>50</sub>) of **OSI-930** against its primary kinase targets from cell-free assays [2] [3].

| Target Kinase       | Primary Function                             | IC <sub>50</sub> Value |
|---------------------|----------------------------------------------|------------------------|
| VEGFR-2 (KDR/Fik-1) | Angiogenesis, endothelial cell survival      | 8 - 9 nM               |
| c-Kit               | Cell proliferation, survival (e.g., in GIST) | 80 nM                  |
| CSF-1R              | Macrophage function, tumor microenvironment  | 15 nM                  |
| c-Raf               | Downstream signal in MAPK pathway            | 41 nM                  |
| Lck                 | T-cell receptor signaling                    | 22 nM                  |

**OSI-930** also demonstrates lower activity against other kinases like **PDGFR $\beta$** , **FLT3**, and **Abl** [2] [3]. In cellular models, **OSI-930** inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line (IC<sub>50</sub> of 14 nM) without significantly affecting COLO-205 cells that lack constitutively active mutant receptor tyrosine kinases [3].

## Key Experimental Protocols

For your research, here are the core methodologies used to characterize **OSI-930**.

### Protein Kinase Activity Assay

- **Purpose:** To quantify the inhibition of kinase autophosphorylation (e.g., c-Kit) by **OSI-930**.
- **Method:** An ELISA-based assay or a radiometric method is used.
  - **ELISA Protocol:** A poly(Glu:Tyr) substrate is bound to a 96-well plate. The kinase reaction is initiated with ATP. Phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The bound antibody is quantitated using ABTS peroxidase substrate, measuring absorbance at 405/490 nm [2] [3].
  - For c-Kit, the recombinant protein is expressed in insect cells. Inhibition is assayed by incubating the enzyme with ATP and **OSI-930**. The reaction is stopped with SDS-PAGE sample buffer, and phosphorylation is determined by immunoblotting for total and phosphorylated Kit [2] [3].

### Cell Proliferation and Apoptosis Assay

- **Purpose:** To evaluate the anti-proliferative and pro-apoptotic effects of **OSI-930** on cancer cell lines.
- **Method:**
  - Cells are seeded in 96-well plates and incubated with **OSI-930** for 48-72 hours.
  - **Proliferation:** Measured by luminescent quantitation of intracellular ATP content using CellTiter-Glo reagent.
  - **Apoptosis:** Quantified by an enzymatic caspase 3/7 assay [2] [3].

## In Vivo Antitumor Efficacy Studies

- **Purpose:** To assess the antitumor activity of **OSI-930** in preclinical xenograft models.
- **Method:**
  - Tumor cells are injected subcutaneously into the flank of immunodeficient mice.
  - **OSI-930** is administered via oral gavage at doses up to 200 mg/kg.
  - Tumor growth is monitored over time [3]. The compound has shown potent activity in models including HMC-1, NCI-SNU-5, COLO-205, and U251 xenografts [3].

## Clinical Trial & Pharmacodynamic Data

A first-in-human phase I trial established the safety and preliminary activity of **OSI-930** in patients with advanced solid tumors. The trial design and key outcomes are summarized below.

### Phase I Trial Design and Key Outcomes



[Click to download full resolution via product page](#)

The table below summarizes the key parameters and findings from the phase I clinical trial [4] [5].

| Parameter                    | Findings                  |
|------------------------------|---------------------------|
| Recommended Phase II Dose    | 500 mg, twice daily (BID) |
| Maximum Tolerated Dose (MTD) | 500 mg BID                |

| Parameter                          | Findings                                                                                                                                                                                            |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events (G1-2)       | Fatigue, diarrhea, nausea, rash                                                                                                                                                                     |
| Dose-Limiting Toxicities (DLT)     | Grade 3 rash; Grade 4 $\gamma$ -glutamyltransferase elevation (at 600 mg BID)                                                                                                                       |
| Pharmacodynamic Proof-of-Mechanism | Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) at BID doses $\geq$ 400 mg; DCE-MRI responses in 4/6 patients                                                                               |
| Antitumor Activity                 | RECIST partial response in advanced ovarian cancer (1 patient); stable disease in 11/19 imatinib-resistant GIST patients (median duration 126 days); FDG-PET partial responses in 4/9 GIST patients |

## Research Applications & Further Directions

The phase I trial demonstrated that **OSI-930** is safe and well-tolerated, with pharmacokinetic and pharmacodynamic data supporting its dual mechanism of action [4] [5]. Its activity in **imatinib-resistant GIST** is particularly notable, suggesting a potential therapeutic option for patients with TKI-resistant disease [4] [5].

Research into **OSI-930** also helps inform the development of next-generation inhibitors. Studies have explored the **structure-activity relationship (SAR)** by modifying the quinoline domain of **OSI-930**, leading to analogues with varying potencies against c-Kit and KDR, as well as unexpected activity against the **ABCG2 efflux pump** [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - OSI : Uses, Interactions, Mechanism of Action | DrugBank Online 930 [go.drugbank.com]

2. - OSI | 930 - c | c-Fms | Raf | Kit | Src | CSF-1R | FLT | TargetMol VEGFR [targetmol.com]
3. OSI-930 | c-Kit inhibitor | Mechanism | Concentration [selleckchem.com]
4. First-in-human phase I trial of two schedules of OSI-930, a ... [pubmed.ncbi.nlm.nih.gov]
5. First-in-Human Phase I Trial of Two Schedules of OSI-930, ... [pmc.ncbi.nlm.nih.gov]
6. Inhibition of c - Kit , VEGFR - 2 (KDR), and ABCG2 by analogues of... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Mechanism of Action & Biochemical Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548158#osi-930-c-kit-vegfr-2-inhibitor]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com